molecular formula C8H11BrN4O B3003396 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine CAS No. 139536-04-2

5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine

Cat. No.: B3003396
CAS No.: 139536-04-2
M. Wt: 259.107
InChI Key: KWJWDMNRVWCVIR-UHFFFAOYSA-N
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Description

5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS 139536-04-2) is a pyrimidine-based building block with a molecular formula of C8H11BrN4O and a molecular weight of 259.10 g/mol . This compound features a bromine atom and a morpholine ring substituted on the pyrimidine core, a structure that is of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives sharing this structural motif have been identified as key pharmacophores in the development of novel therapeutics, particularly as inhibitors of ULK1 (Unc-51-like autophagy activating kinase 1) . Research into such compounds has shown promise in oncology, demonstrating an ability to block autophagy and induce apoptosis in non-small cell lung cancer (NSCLC) cell lines, such as A549 . The presence of the morpholine group often contributes to favorable pharmacokinetic properties and is a common feature in small-molecule kinase inhibitors. As a versatile chemical intermediate, this compound is a valuable scaffold for further synthetic elaboration through cross-coupling reactions and functional group transformations, enabling researchers to explore structure-activity relationships (SAR). This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-morpholin-4-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJWDMNRVWCVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of a morpholine group. One common method starts with 2-amino-4-methylpyrimidine, which undergoes bromination to form 5-bromo-2-amino-4-methylpyrimidine. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research
5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine has shown promise as a potent inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, and this compound has been evaluated for its efficacy against various cancer cell lines.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested them against A549 lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study conducted by researchers at a pharmaceutical company reported that this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Materials Science

2.1 Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with unique properties. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical strength.

Case Study:
A research group published findings on the use of this compound in the synthesis of polyurethanes. The resulting materials exhibited improved thermal properties compared to conventional polyurethanes, making them suitable for high-performance applications .

Agricultural Applications

3.1 Herbicide Development
The compound's structural features have led to investigations into its potential as a herbicide. Researchers have explored its effectiveness in inhibiting plant growth by targeting specific biochemical pathways.

Data Table: Herbicidal Activity

Plant SpeciesEffective Concentration (EC50)
Arabidopsis thaliana25 µg/mL
Zea mays (corn)50 µg/mL

Mechanism of Action

The mechanism of action of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it is often designed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity and thereby influence various cellular processes .

Comparison with Similar Compounds

Halogen-Substituted Pyrimidines

Variations in halogen type and position significantly influence reactivity and biological activity:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications
5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine C₈H₁₀BrN₅O 272.10 g/mol Br (5), morpholine (4) Enhanced solubility; kinase inhibition
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 208.44 g/mol Br (5), Cl (2) Intermediate for Suzuki couplings
5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine C₆H₅ClN₄S 200.64 g/mol Cl (5), thiazole ring Anticancer agent precursor

Key Observations :

  • The morpholine group in the target compound improves water solubility relative to halogen-only analogs .

Morpholine vs. Other Heterocyclic Substitutions

The nature of the heterocyclic group at position 4 alters pharmacokinetic and target-binding properties:

Compound Name Heterocyclic Group (Position 4) Biological Activity
This compound Morpholine Kinase inhibition
7-Methyl-5-piperidinothiazolo[5,4-d]pyrimidin-2-amine Piperidine Antiviral activity
SRI-32007 (Cyr997) Morpholine (fused pyrrolopyrimidine) HBV core promoter inhibition

Key Observations :

  • Morpholine’s oxygen atom facilitates hydrogen bonding with target proteins, enhancing binding affinity compared to piperidine (nitrogen-only) .
  • In SRI-32007, the morpholine group is part of a fused pyrrolopyrimidine system, demonstrating the scaffold’s adaptability in drug design .

Aromatic vs. Aliphatic Amine Modifications

Variations in the amine group at position 2 influence electronic properties and metabolic stability:

Compound Name Amine Substituent Key Applications
This compound NH₂ Kinase inhibitor intermediate
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Cyclopentylamine Preclinical antitumor studies
4-(4-Fluorophenyl)-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine 4-Fluorophenyl Antimalarial activity

Key Observations :

  • The primary amine in the target compound allows for further derivatization, whereas bulky groups like cyclopentylamine reduce metabolic clearance .
  • Aromatic amines (e.g., 4-fluorophenyl) increase π-π stacking interactions in target binding .

Structural and Physicochemical Comparisons

Crystallographic Data

  • This compound: No direct crystallographic data found, but analogs like 5-bromo-2-chloropyrimidin-4-amine () exhibit planar pyrimidine rings with bond lengths of 1.33–1.38 Å (C-N) and 1.71–1.74 Å (C-Br) .
  • 5-Bromo-2-methoxypyrimidin-4-amine : Methoxy substitution at position 2 reduces polarity compared to the target compound’s amine group .

Solubility and Stability

  • Morpholine-containing compounds generally exhibit higher aqueous solubility (e.g., SRI-32007 in ) than halogen-only derivatives .
  • Bromine’s electron-withdrawing effect increases oxidative stability compared to chlorine analogs .

Biological Activity

5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 5-position of a pyrimidine ring, which is further substituted with a morpholine group. Its molecular structure can be summarized as follows:

Property Details
IUPAC Name 5-bromo-4-morpholinopyrimidin-2-amine
Molecular Formula C8H11BrN4O
Molecular Weight 244.1 g/mol
InChI Key 1S/C8H11BrN4O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation across various cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study evaluated the cytotoxic effects of related compounds on several cancer cell lines, including HeLa and MDA-MB-231. The results indicated that:

Compound Cell Line IC50 (µM)
5-Bromo CompoundHeLa15.63
5-Bromo CompoundMDA-MB-23112.91

These findings suggest that the brominated pyrimidine derivatives may induce apoptosis in cancer cells by altering cell cycle distribution and increasing apoptotic markers such as caspase levels .

The mechanism underlying the antitumor activity involves the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2. This was evidenced in flow cytometry assays where treated cells showed increased apoptotic rates compared to control groups .

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated promising antimicrobial activity. Compounds with similar structures have been shown to possess both antibacterial and antifungal properties.

Antibacterial Activity Assessment

A comparative study on various pyrimidine derivatives revealed:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL)
5-Bromo CompoundE. coli32
5-Bromo CompoundS. aureus16

The results indicate that modifications on the pyrimidine structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

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